molecular formula C11H6Cl2N4 B565724 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 CAS No. 1246818-77-8

4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3

Cat. No.: B565724
CAS No.: 1246818-77-8
M. Wt: 268.074
InChI Key: MPEUVAXCNNGXQX-CWIKHUNQSA-N
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Description

4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 is a labeled compound used primarily in scientific research. This compound is a derivative of benzonitrile, where the amino group is substituted with a 4,6-dichloro-2-pyrimidinyl group. The “13C3” label indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, which is useful for tracing and studying the compound in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 typically involves the reaction of 4,6-dichloropyrimidine with 4-aminobenzonitrile. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.

    Biology: The compound is used in labeling studies to trace metabolic pathways and interactions within biological systems.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile: The non-labeled version of the compound.

    4-Amino-2,6-dichloropyridine: A structurally similar compound with different substitution patterns.

    4,6-Dichloropyrimidine: A precursor used in the synthesis of the compound.

Uniqueness

4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful for tracing and studying the compound in various research applications. This labeling allows for more precise and accurate analysis in studies involving metabolic pathways, reaction mechanisms, and interactions within biological systems.

Properties

IUPAC Name

4-[(4,6-dichloro(4,5,6-13C3)pyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-9-5-10(13)17-11(16-9)15-8-3-1-7(6-14)2-4-8/h1-5H,(H,15,16,17)/i5+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUVAXCNNGXQX-CWIKHUNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)NC2=N[13C](=[13CH][13C](=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.